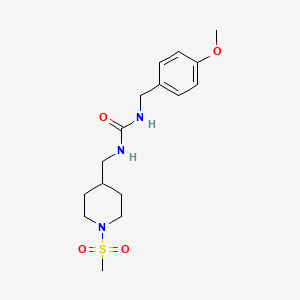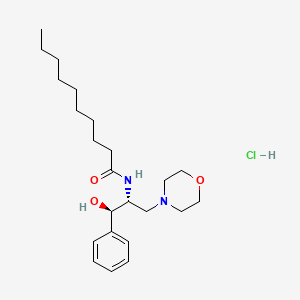
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide, also known as DMHPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of salicylamide, which is widely used in medicine as an analgesic and antipyretic agent. DMHPB has a similar structure to salicylamide, but with the addition of a methyl group on the phenyl ring. In
作用機序
The mechanism of action of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has also been shown to activate the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In vivo studies have shown that N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can reduce inflammation and oxidative stress in animal models of arthritis and colitis.
実験室実験の利点と制限
The advantages of using N-(3,4-Dimethylphenyl)-2-hydroxybenzamide in lab experiments include its low toxicity, high stability, and ease of synthesis. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can be easily synthesized in large quantities and has a long shelf life, which makes it a cost-effective reagent for research purposes. The limitations of using N-(3,4-Dimethylphenyl)-2-hydroxybenzamide in lab experiments include its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide also has a relatively low binding affinity for some target proteins, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the research on N-(3,4-Dimethylphenyl)-2-hydroxybenzamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify its molecular targets and pathways. Furthermore, the development of novel derivatives of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide with improved bioavailability and efficacy could lead to the discovery of new drugs with therapeutic potential. Finally, the application of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide in material science and environmental science could lead to the development of new materials and sensors with improved properties.
合成法
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can be synthesized by reacting 3,4-dimethylaniline with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide as a white solid with a yield of approximately 70%. The purity of N-(3,4-Dimethylphenyl)-2-hydroxybenzamide can be improved by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,4-Dimethylphenyl)-2-hydroxybenzamide has also been studied for its potential use as a corrosion inhibitor in metal alloys and as a fluorescent probe for detecting heavy metal ions in the environment.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-12(9-11(10)2)16-15(18)13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRFHELZLAVFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-2-hydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)




![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)
